REACTION_CXSMILES
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[CH:1]1[C:6]([NH2:7])=[CH:5][CH:4]=[C:3]([S:8]([NH:11][C:12]2[S:16][CH:15]=[CH:14][N:13]=2)(=[O:10])=[O:9])[CH:2]=1.N1C=CC=CC=1.Cl[CH:24]([CH3:28])[C:25](Cl)=[O:26].C(Cl)[Cl:30]>>[Cl:30][CH2:28][CH2:24][C:25]([NH:7][C:6]1[CH:1]=[CH:2][C:3]([S:8](=[O:10])(=[O:9])[NH:11][C:12]2[S:16][CH:15]=[CH:14][N:13]=2)=[CH:4][CH:5]=1)=[O:26]
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Name
|
|
Quantity
|
8.37 g
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Type
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reactant
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Smiles
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C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2
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Name
|
|
Quantity
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5.3 mL
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Type
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reactant
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Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
3.8 mL
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Type
|
reactant
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Smiles
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ClC(C(=O)Cl)C
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Name
|
white solid
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Quantity
|
2.7 g
|
Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
|
400 mL
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Type
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reactant
|
Smiles
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C(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Synthesized
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Name
|
|
Type
|
|
Smiles
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ClCCC(=O)NC1=CC=C(C=C1)S(NC=1SC=CN1)(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |